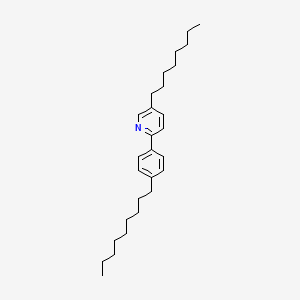
2-(4-Nonylphenyl)-5-octylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nonylphenyl)-5-octylpyridine is an organic compound that belongs to the class of alkylphenols It is characterized by a phenyl ring substituted with a nonyl group at the 4-position and a pyridine ring substituted with an octyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nonylphenyl)-5-octylpyridine typically involves the alkylation of phenol and pyridine derivatives. One common method is the Friedel-Crafts alkylation, where nonylphenol is reacted with an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(4-Nonylphenyl)-5-octylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated aromatic compounds.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(4-Nonylphenyl)-5-octylpyridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.
作用機序
The mechanism of action of 2-(4-Nonylphenyl)-5-octylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
4-Nonylphenol: A related compound with a nonyl group attached to the phenol ring, known for its use in the production of non-ionic surfactants.
Bis(4-Nonylphenyl)phosphate: Another related compound used as an antioxidant in polymer formulations.
Uniqueness
2-(4-Nonylphenyl)-5-octylpyridine is unique due to the presence of both nonyl and octyl groups, which confer distinct chemical and physical properties. This dual substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C28H43N |
|---|---|
分子量 |
393.6 g/mol |
IUPAC名 |
2-(4-nonylphenyl)-5-octylpyridine |
InChI |
InChI=1S/C28H43N/c1-3-5-7-9-11-13-14-16-25-18-21-27(22-19-25)28-23-20-26(24-29-28)17-15-12-10-8-6-4-2/h18-24H,3-17H2,1-2H3 |
InChIキー |
ZDMHXBXNSILCDT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



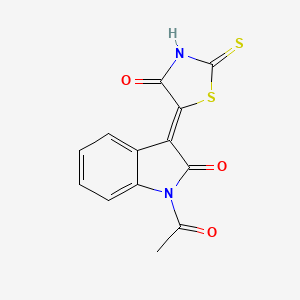
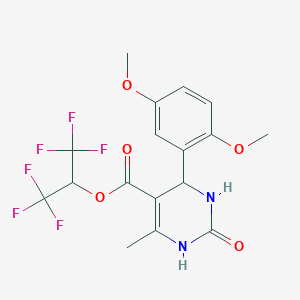
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)
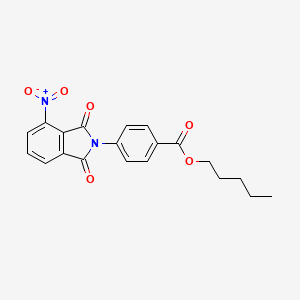
![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)
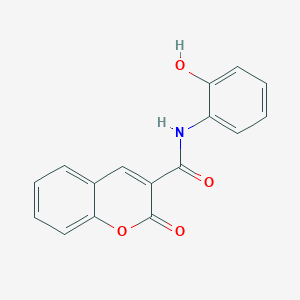

![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)
![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
